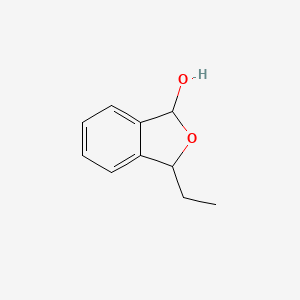
3,4-Pentadien-2-one, 5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Pentadien-2-one, 5-phenyl- is an organic compound characterized by a conjugated system of double bonds and a phenyl group attached to the pentadienone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Pentadien-2-one, 5-phenyl- typically involves aldol condensation reactions. One common method is the reaction between benzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of benzaldehyde, followed by dehydration to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar aldol condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Pentadien-2-one, 5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3,4-Pentadien-2-one, 5-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through aldol condensation and other reactions.
Industry: The compound is used in the synthesis of various industrial chemicals and materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Pentadien-2-one, 5-phenyl- involves its ability to participate in conjugated addition reactions due to the presence of the conjugated diene system. This allows the compound to act as a nucleophile or electrophile in various chemical reactions. The phenyl group can also influence the reactivity and stability of the compound through resonance and inductive effects.
Similar Compounds:
1,5-Diphenyl-1,4-pentadien-3-one: This compound shares a similar structure but with an additional phenyl group, which can alter its chemical properties and reactivity.
1,4-Pentadien-3-one derivatives: These compounds have variations in the substituents attached to the pentadienone structure, leading to differences in their chemical behavior and applications.
Uniqueness: 3,4-Pentadien-2-one, 5-phenyl- is unique due to its specific arrangement of double bonds and the presence of a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and research applications.
Propriétés
| 74143-89-8 | |
Formule moléculaire |
C11H10O |
Poids moléculaire |
158.20 g/mol |
InChI |
InChI=1S/C11H10O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,6-9H,1H3 |
Clé InChI |
QBFPYGPHKUXRCL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Trimethylsilyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14452753.png)



![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)



